molecular formula C17H17Cl2N3O2 B2641088 3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide CAS No. 1428088-80-5

3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B2641088
CAS No.: 1428088-80-5
M. Wt: 366.24
InChI Key: PBAYALOYOZFILH-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine atoms and a carboxamide group, as well as a phenyl ring attached to a hydroxypiperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, chlorination is carried out using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 6 positions.

    Attachment of the carboxamide group: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).

    Formation of the phenyl ring with hydroxypiperidine: The phenyl ring is synthesized separately and functionalized with a hydroxypiperidine group through nucleophilic substitution or reductive amination.

    Final coupling: The phenyl ring with hydroxypiperidine is then coupled to the pyridine ring via an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypiperidine moiety can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dichloro-N-[4-(4-methylpiperidin-1-yl)phenyl]pyridine-2-carboxamide
  • 3,6-dichloro-N-[4-(4-aminopiperidin-1-yl)phenyl]pyridine-2-carboxamide
  • 3,6-dichloro-N-[4-(4-ethoxypiperidin-1-yl)phenyl]pyridine-2-carboxamide

Uniqueness

3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide is unique due to the presence of the hydroxypiperidine moiety, which imparts specific chemical and biological properties. This functional group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity to molecular targets.

Properties

IUPAC Name

3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c18-14-5-6-15(19)21-16(14)17(24)20-11-1-3-12(4-2-11)22-9-7-13(23)8-10-22/h1-6,13,23H,7-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAYALOYOZFILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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